molecular formula C16H21N3.ClH<br>C16H22ClN3 B3421731 Tripelennamine hydrochloride CAS No. 22306-05-4

Tripelennamine hydrochloride

Cat. No.: B3421731
CAS No.: 22306-05-4
M. Wt: 291.82 g/mol
InChI Key: FSSICIQKZGUEAE-UHFFFAOYSA-N
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Description

Tripelennamine hydrochloride is a first-generation antihistamine that acts as a histamine H1 receptor antagonist. It is primarily used to treat allergic reactions, including asthma, hay fever, rhinitis, and urticaria. It is also used in veterinary applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tripelennamine hydrochloride involves the reaction of N,N-dimethyl-1,2-ethanediamine with benzyl chloride to form N,N-dimethyl-N’-benzyl-1,2-ethanediamine. This intermediate is then reacted with 2-chloropyridine to yield tripelennamine. The final product is obtained by treating tripelennamine with hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Tripelennamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tripelennamine hydrochloride has various scientific research applications:

Mechanism of Action

Tripelennamine hydrochloride exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose associated with allergic reactions. The compound has low sedative action but can cause gastrointestinal irritation .

Comparison with Similar Compounds

Comparison: Tripelennamine hydrochloride is unique in its low sedative action compared to diphenhydramine and promethazine. It also has a higher selectivity for the H1 receptor over muscarinic acetylcholine receptors, making it less likely to cause anticholinergic side effects .

Properties

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride
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InChI

InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H
Source PubChem
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InChI Key

FSSICIQKZGUEAE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl
Source PubChem
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Molecular Formula

C16H21N3.ClH, C16H22ClN3
Record name TRIPELENAMINE HYDROCHLORIDE
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Related CAS

22306-05-4, 91-81-6 (Parent)
Record name 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-, hydrochloride (1:?)
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Record name Tripelennamine hydrochloride [USP]
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DSSTOX Substance ID

DTXSID6026248
Record name Tripelennamine hydrochloride
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Molecular Weight

291.82 g/mol
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Physical Description

Tripelenamine hydrochloride appears as odorless white crystalline powder or solid. Bitter taste. Solutions are neutral to litmus. pH of aqueous solution (25 mg/mL): 6.71. pH of aqueous solution (50 mg/mL): 6.67. pH of aqueous solution (100 mg/mL): 5.56. (NTP, 1992)
Record name TRIPELENAMINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Record name TRIPELENAMINE HYDROCHLORIDE
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CAS No.

154-69-8, 22306-05-4
Record name TRIPELENAMINE HYDROCHLORIDE
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Record name Tripelennamine hydrochloride
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Record name TRIPELENNAMINE HYDROCHLORIDE
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Melting Point

378.5 to 380.3 °F (NTP, 1992)
Record name TRIPELENAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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